REACTION_CXSMILES
|
[N:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9](=[O:15])[C:10]2[S:14][CH:13]=[CH:12][CH:11]=2)[CH2:5][CH2:4]1)=O.[OH-].[Na+]>C(O)(=O)C.O.[Zn]>[NH2:1][N:3]1[CH2:8][CH2:7][N:6]([C:9](=[O:15])[C:10]2[S:14][CH:13]=[CH:12][CH:11]=2)[CH2:5][CH2:4]1 |f:1.2|
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Name
|
1-nitroso-4-(2-thenoyl)piperazine
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Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
N(=O)N1CCN(CC1)C(C1=CC=CS1)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
780 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 1.5 hours below 10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The insoluble materials were filtered off
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (elution by 5% methanol in dichloromethane)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NN1CCN(CC1)C(C1=CC=CS1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |